molecular formula C4H8OS<br>CH3SCH2CH2CHO<br>C4H8OS B105701 Methional CAS No. 3268-49-3

Methional

Cat. No. B105701
CAS RN: 3268-49-3
M. Wt: 104.17 g/mol
InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Patent
US04224051

Procedure details

20.8 g (0.2 mole) of freshly distilled methional and 100 cc of methyl alcohol are heated under reflux in the presence of 0.5 g of p-toluene sulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH:5]=[O:6].[C:7]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:18][OH:19]>>[CH3:18][O:19][CH:5]([O:6][CH3:7])[CH2:4][CH2:3][S:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCC=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(CCSC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.